2-Nitro-N-(2-phenylethyl)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline
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Overview
Description
2-Nitro-N-(2-phenylethyl)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound that features a nitro group, a phenylethyl group, and a pyridinyl-oxadiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2-phenylethyl)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized via cyclization reactions involving nitriles and amidoximes. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid. The phenylethyl group is often added via Friedel-Crafts alkylation or similar methods. Finally, the aniline derivative is formed through amination reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(2-phenylethyl)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-Nitro-N-(2-phenylethyl)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(2-phenylethyl)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-YL Acetic Acid Derivatives: These compounds share the pyridinyl moiety and have applications in medicinal chemistry as inhibitors of specific enzymes.
Pyridinium Salts: These compounds are structurally similar and have diverse applications in organic synthesis and materials science.
Uniqueness
2-Nitro-N-(2-phenylethyl)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-26(28)19-13-16(21-24-20(25-29-21)17-7-4-11-22-14-17)8-9-18(19)23-12-10-15-5-2-1-3-6-15/h1-9,11,13-14,23H,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOJPFBCFUMFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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